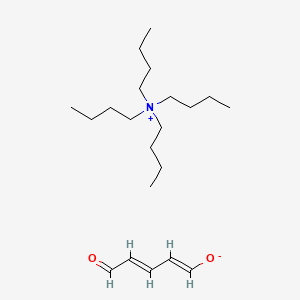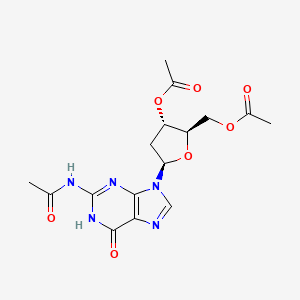
3',5',N2-Tri-O-acetyl 2'-Deoxyguanosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’,5’,N2-Tri-O-acetyl 2’-Deoxyguanosine is a chemically modified nucleoside, specifically a protected form of 2’-deoxyguanosine. It is often used in research settings due to its stability and ability to participate in various biochemical reactions. The compound has a molecular formula of C16H19N5O7 and a molecular weight of 393.35 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’,N2-Tri-O-acetyl 2’-Deoxyguanosine typically involves the acetylation of 2’-deoxyguanosine. The process includes the protection of the hydroxyl groups at the 3’ and 5’ positions, as well as the amino group at the N2 position. This is achieved by reacting 2’-deoxyguanosine with acetic anhydride in the presence of a base such as pyridine .
Industrial Production Methods
While specific industrial production methods are not widely documented, the general approach involves large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential for industrial production.
Chemical Reactions Analysis
Types of Reactions
3’,5’,N2-Tri-O-acetyl 2’-Deoxyguanosine can undergo various chemical reactions, including:
Hydrolysis: The acetyl groups can be removed through hydrolysis, yielding 2’-deoxyguanosine.
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Substitution: The acetyl groups can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Various nucleophiles can be used to replace the acetyl groups under mild conditions.
Major Products Formed
Hydrolysis: 2’-Deoxyguanosine
Oxidation: Oxidized derivatives of 2’-deoxyguanosine
Substitution: Various substituted nucleosides
Scientific Research Applications
3’,5’,N2-Tri-O-acetyl 2’-Deoxyguanosine is widely used in scientific research due to its stability and versatility. Some of its applications include:
Chemistry: Used as a building block in the synthesis of oligonucleotides and other nucleic acid derivatives.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential use in antiviral and anticancer therapies.
Industry: Utilized in the production of nucleic acid-based diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of 3’,5’,N2-Tri-O-acetyl 2’-Deoxyguanosine involves its incorporation into nucleic acids. Once incorporated, the acetyl groups can be removed, allowing the compound to participate in normal biochemical processes. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxyguanosine: The unprotected form of the compound.
3’,5’-Di-O-acetyl 2’-Deoxyguanosine: A partially protected form with acetyl groups only at the 3’ and 5’ positions.
N2-Acetyl 2’-Deoxyguanosine: A partially protected form with an acetyl group only at the N2 position.
Uniqueness
3’,5’,N2-Tri-O-acetyl 2’-Deoxyguanosine is unique due to its full protection of the hydroxyl and amino groups, which enhances its stability and allows for selective deprotection. This makes it particularly useful in synthetic and biochemical applications where controlled reactions are necessary .
Properties
IUPAC Name |
[(2R,3S,5R)-5-(2-acetamido-6-oxo-1H-purin-9-yl)-3-acetyloxyoxolan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O7/c1-7(22)18-16-19-14-13(15(25)20-16)17-6-21(14)12-4-10(27-9(3)24)11(28-12)5-26-8(2)23/h6,10-12H,4-5H2,1-3H3,(H2,18,19,20,22,25)/t10-,11+,12+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOVGEMUNRNWBU-QJPTWQEYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90518063 |
Source


|
| Record name | N-Acetyl-3',5'-di-O-acetyl-2'-deoxyguanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90518063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193092-29-4 |
Source


|
| Record name | N-Acetyl-3',5'-di-O-acetyl-2'-deoxyguanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90518063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


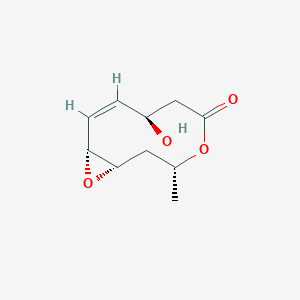
![[2-[5-Acetamido-6-hydroxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate](/img/structure/B1147224.png)
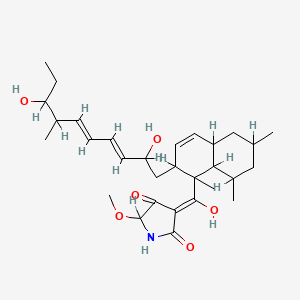
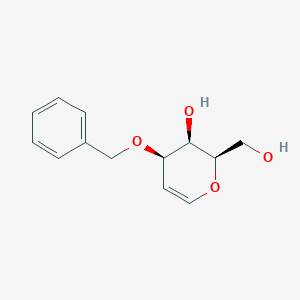
![[Ser2]-Neuromedin C](/img/structure/B1147229.png)

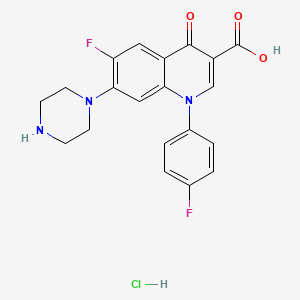
![(1S,2S,4R)-4-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol](/img/structure/B1147237.png)
![(4aS,6R,7S,7aR)-6-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(4-methoxyphenyl)hexahydrocyclopenta[d][1,3]dioxin-7-ol](/img/structure/B1147238.png)
